

An In-depth Technical Guide to 2-cyano-N-(4-nitrophenyl)acetamide

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Compound of Interest

Compound Name: 2-cyano-N-(4-nitrophenyl)acetamide

Cat. No.: B3018879

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of **2-cyano-N-(4-nitrophenyl)acetamide**. It is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed protocols and data presentation to facilitate further investigation of this compound. While the guide compiles all available public data, it also highlights areas where experimental data is not yet available, suggesting avenues for future research.

Molecular Structure and Physicochemical Properties

2-cyano-N-(4-nitrophenyl)acetamide is an organic compound featuring a cyanoacetamide group attached to a 4-nitrophenyl ring. Its structural and physicochemical properties are summarized below.

Identifier	Value	Reference
IUPAC Name	2-cyano-N-(4-nitrophenyl)acetamide	[1]
Synonyms	2-cyano-N-{4-nitrophenyl}acetamide, ACETAMIDE, 2-CYANO-N-(4-NITROPHENYL)-	[1]
CAS Number	22208-39-5	[1][2]
Molecular Formula	C ₉ H ₇ N ₃ O ₃	[1][2][3]
Molecular Weight	205.17 g/mol	[1]
SMILES	<chem>C1=CC(=CC=C1NC(=O)CC#N)--INVALID-LINK--[O-]</chem>	[1]
Appearance	Yellow crystalline solid	[3]
Melting Point	160-162 °C	[3]
Solubility	Insoluble in water; soluble in ethanol, dimethylformamide, and dichloromethane	[3]

Synthesis and Characterization

While a specific detailed protocol for the synthesis of **2-cyano-N-(4-nitrophenyl)acetamide** is not widely published, a general and effective method for the preparation of N-aryl-2-cyanoacetamides can be adapted. This involves the reaction of a substituted aniline with a cyanoacetylating agent.

Proposed Experimental Protocol: Synthesis

A plausible and efficient method for the synthesis of **2-cyano-N-(4-nitrophenyl)acetamide** is the reaction of 4-nitroaniline with a cyanoacetylating agent such as 1-cyanoacetyl-3,5-dimethylpyrazole. This method is advantageous due to its high yield and relatively simple work-up procedure.[4]

Materials:

- 4-nitroaniline
- 1-cyanoacetyl-3,5-dimethylpyrazole
- Toluene
- Ethanol

Procedure:[\[4\]](#)

- In a reaction flask, dissolve equimolar amounts of 4-nitroaniline and 1-cyanoacetyl-3,5-dimethylpyrazole in toluene.
- Heat the reaction mixture to reflux with constant stirring for approximately 4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature to allow for the precipitation of the solid product.
- Filter the solid product and wash it with ethanol.
- Dry the resulting solid to obtain **2-cyano-N-(4-nitrophenyl)acetamide**.

Characterization Data

Detailed experimental spectral data for **2-cyano-N-(4-nitrophenyl)acetamide** is not readily available in the public domain. However, the expected spectroscopic characteristics can be inferred from the known structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the specific ^1H and ^{13}C NMR data for the title compound are not published, data for the structural isomer, N-(4-cyano-2-nitrophenyl)acetamide, is available and can be used for comparative purposes. The expected chemical shifts for **2-cyano-N-(4-nitrophenyl)acetamide** would differ based on the positions of the substituents on the phenyl ring.

Infrared (IR) Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule. The spectrum can be obtained using a KBr wafer technique.[1]

Functional Group	Expected Wavenumber (cm ⁻¹)
N-H Stretch (amide)	3300 - 3500
C≡N Stretch (nitrile)	2220 - 2260
C=O Stretch (amide)	1630 - 1695
N-O Stretch (nitro)	1500 - 1570 and 1300 - 1370
C-N Stretch	1250 - 1350
Aromatic C-H Bending	690 - 900

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of 205.17 g/mol and provide a fragmentation pattern consistent with the structure.

Crystallographic Data: As of the latest searches, no crystallographic data for **2-cyano-N-(4-nitrophenyl)acetamide** has been deposited in the Cambridge Structural Database (CSD). The determination of the single-crystal X-ray structure would provide definitive proof of the molecular geometry and intermolecular interactions.

Biological Activity

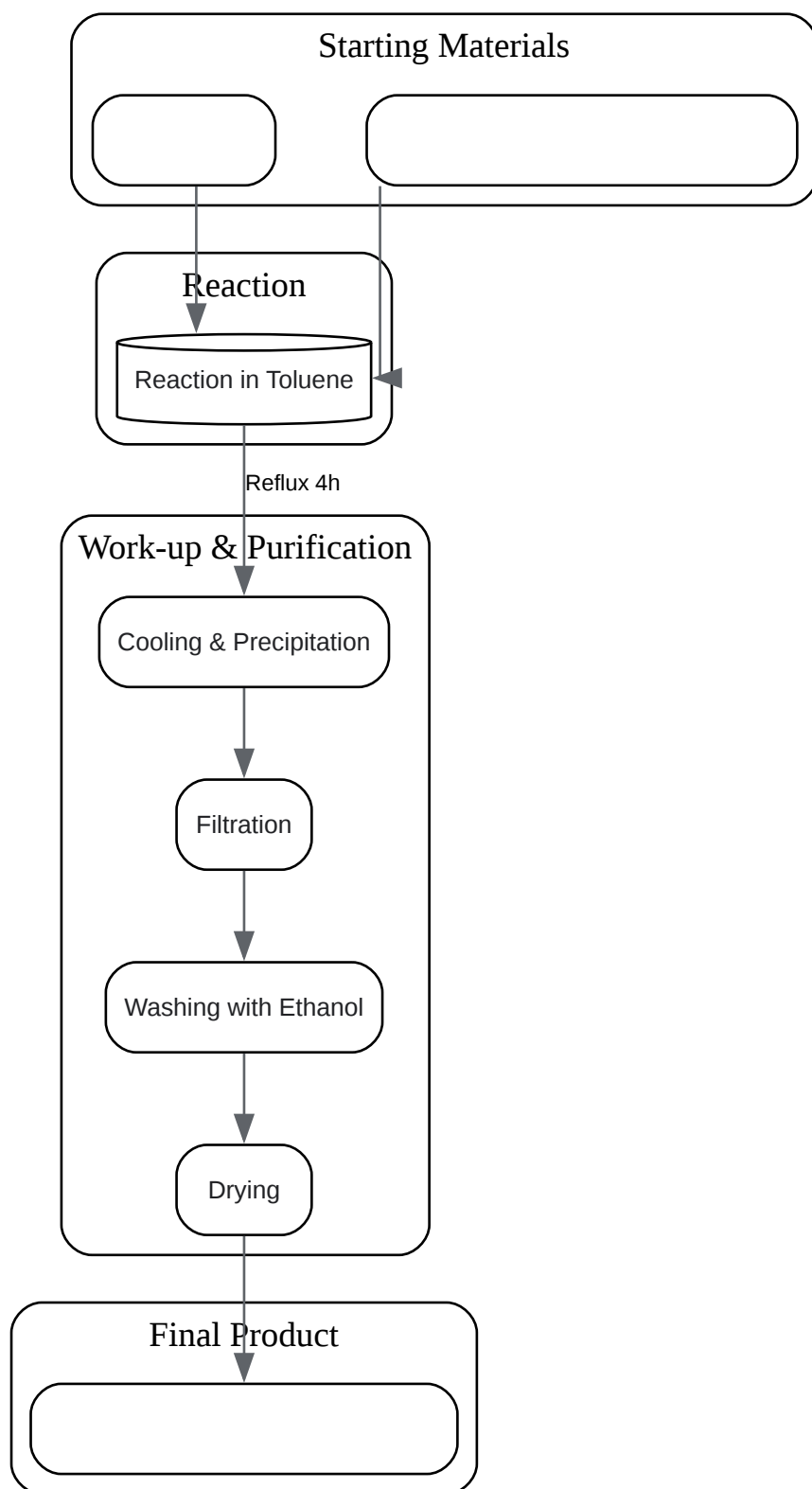
The biological activity of **2-cyano-N-(4-nitrophenyl)acetamide** has not been extensively studied. However, related compounds containing the cyanoacetamide and nitrophenyl scaffolds have shown potential in several areas.

- **Antimicrobial Potential:** Cyanoacetamide derivatives are known to possess antimicrobial properties.[5][6][7] Screening of **2-cyano-N-(4-nitrophenyl)acetamide** against a panel of pathogenic bacteria and fungi could reveal its potential as an anti-infective agent.
- **Cytotoxic Activity:** Nitrophenol compounds have been shown to exhibit cytotoxicity in various cell lines.[5] The cytotoxic potential of **2-cyano-N-(4-nitrophenyl)acetamide** against cancer cell lines could be an interesting area for investigation.

Given the lack of specific biological data, a general workflow for the initial biological evaluation of a novel compound like **2-cyano-N-(4-nitrophenyl)acetamide** is proposed below.

Visualizations

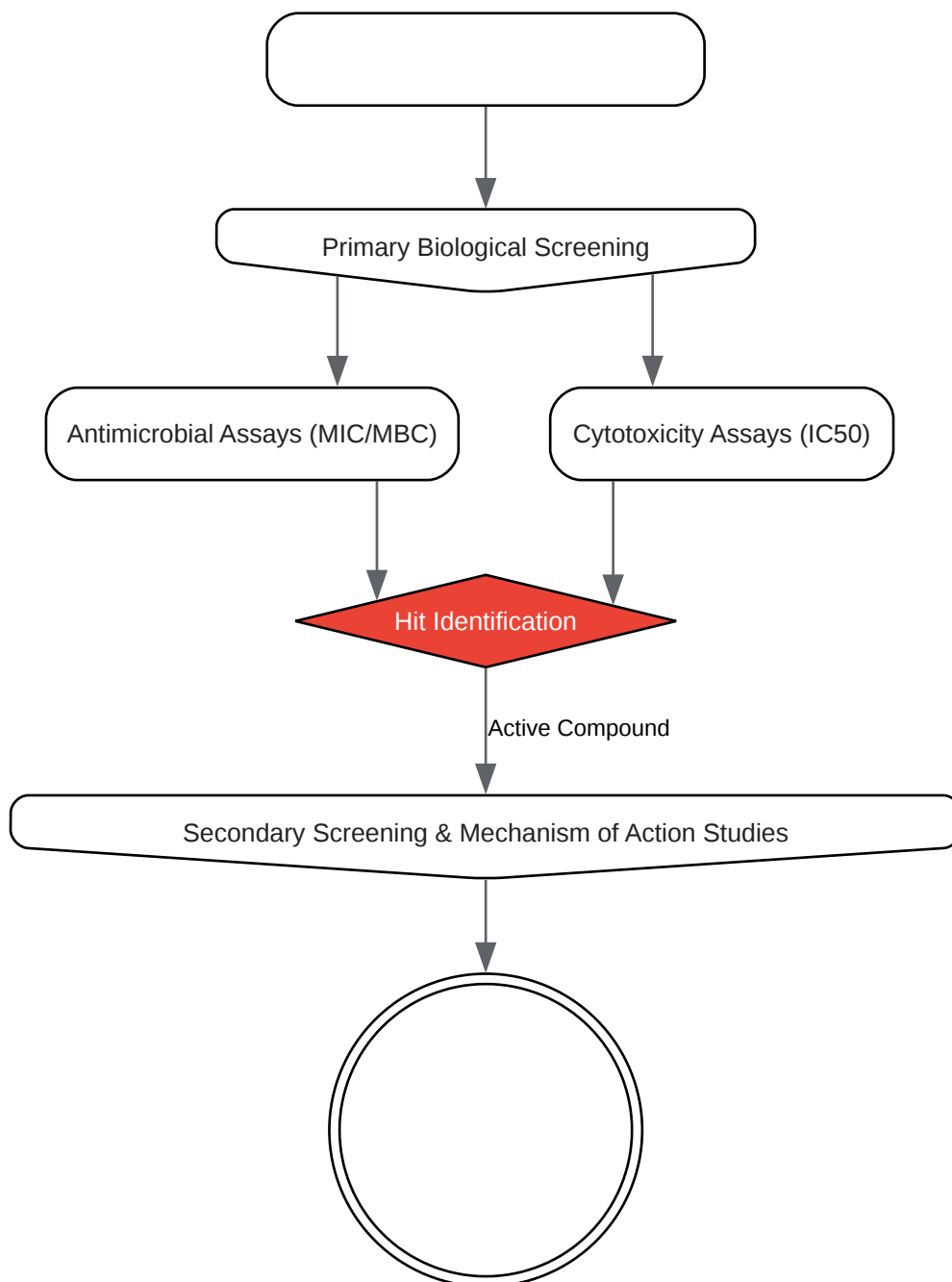
Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **2-cyano-N-(4-nitrophenyl)acetamide**.

General Workflow for Biological Evaluation



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